molecular formula C12H15N3O3 B14912527 1-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol

1-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol

Cat. No.: B14912527
M. Wt: 249.27 g/mol
InChI Key: PWCHGMUZTZSWKC-UHFFFAOYSA-N
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Description

1-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol is a heterocyclic compound featuring a piperidin-4-ol core linked via a methyl group to a 1,2,4-oxadiazole ring substituted at position 3 with a furan-2-yl group. The 1,2,4-oxadiazole moiety is a five-membered aromatic ring containing two nitrogen and one oxygen atom, known for its metabolic stability and hydrogen-bonding capacity, which enhances receptor interactions . The furan substituent introduces a planar, electron-rich aromatic system that may influence binding affinity and solubility.

Properties

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

1-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-ol

InChI

InChI=1S/C12H15N3O3/c16-9-3-5-15(6-4-9)8-11-13-12(14-18-11)10-2-1-7-17-10/h1-2,7,9,16H,3-6,8H2

InChI Key

PWCHGMUZTZSWKC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)CC2=NC(=NO2)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol typically involves multiple steps. One common approach starts with the preparation of the furan-2-yl oxadiazole intermediate, which is then coupled with piperidin-4-ol under specific reaction conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the coupling process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or the piperidine ring.

    Substitution: Substitution reactions can occur at the furan ring or the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the furan or piperidine rings.

Scientific Research Applications

1-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

V-0219 (Compound 9)

  • Structure : 4-{[1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine
  • Key Differences : Replaces the furan-2-yl group with a trifluoromethylphenyl moiety and substitutes piperidin-4-ol with morpholine.
  • Activity: Acts as a GLP-1R positive allosteric modulator (PAM) with subnanomolar potency in insulin secretion assays. The trifluoromethyl group enhances lipophilicity and receptor binding compared to furan .
  • Pharmacokinetics : Higher metabolic stability due to the trifluoromethyl group’s resistance to oxidative degradation .

Compound 14

  • Structure : 1-([1,1'-Biphenyl]-4-yl)-3-((3S,5S)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)urea
  • Key Differences : Biphenyl and urea groups replace the furan and piperidin-4-ol.
  • Activity : Targets undisclosed receptors (possibly kinase-related) with moderate potency (HR ESIMS m/z 400.1778). The biphenyl group may improve π-π stacking interactions but reduces solubility .

EA32

  • Structure : 5-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-thiophen-2-ylpyrazolo[3,4-d][1,2,4]triazin-4-one
  • Key Differences : Thiophene and pyrazolo-triazine systems replace furan and piperidin-4-ol.
  • Activity: Exhibits insecticidal properties, suggesting divergent biological targets compared to metabolic modulators.

Analogues with Modified Heterocyclic Cores

Compound HR298499

  • Structure : 1-(Furan-2-ylmethyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
  • Key Differences : Replaces piperidin-4-ol with pyrrolidin-2-one.
  • Activity: Unknown, but the lactam (pyrrolidinone) may alter hydrogen-bonding capacity and solubility compared to piperidin-4-ol .

4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine Hydrochloride

  • Structure : Piperidine core without the hydroxyl group.
  • Activity: Lacks the hydrogen-bond donor (OH), reducing interactions with polar residues in receptor binding pockets. Used as a precursor for further derivatization .

Pharmacokinetic and Physicochemical Comparisons

  • Lipophilicity :
    • The target compound’s furan group (logP ~2.1 estimated) offers moderate lipophilicity, compared to V-0219’s trifluoromethylphenyl (logP ~3.5) and EA32’s thiophene (logP ~2.8) .
  • Solubility :
    • Piperidin-4-ol enhances aqueous solubility (vs. morpholine in V-0219), but the furan’s planar structure may reduce membrane permeability .
  • Metabolic Stability :
    • Furan rings are susceptible to oxidative metabolism, whereas trifluoromethyl groups (V-0219) and thiophenes (EA32) confer resistance .

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